molecular formula C12H4Cl6O B13787620 2,3,3',4,4',5'-Hexachlorodiphenyl ether CAS No. 94339-60-3

2,3,3',4,4',5'-Hexachlorodiphenyl ether

Cat. No.: B13787620
CAS No.: 94339-60-3
M. Wt: 376.9 g/mol
InChI Key: FEIDIWDEJQVIPO-UHFFFAOYSA-N
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Description

2,3,3’,4,4’,5’-Hexachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H4Cl6O. It is a member of the polychlorinated diphenyl ethers (PCDEs) family, which are known for their persistence in the environment and potential toxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4,4’,5’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction temperature is maintained between 50-100°C to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of 2,3,3’,4,4’,5’-Hexachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,3,3’,4,4’,5’-Hexachlorodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3’,4,4’,5’-Hexachlorodiphenyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3’,4,4’,5’-Hexachlorodiphenyl ether involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR) and induce the expression of cytochrome P450 enzymes, leading to oxidative stress and potential cellular damage. The compound can also disrupt endocrine function by mimicking or blocking hormone action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3’,4,4’,5’-Hexachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Its persistence in the environment and potential for bioaccumulation make it a compound of interest in environmental and toxicological studies .

Properties

CAS No.

94339-60-3

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

1,2,3-trichloro-4-(3,4,5-trichlorophenoxy)benzene

InChI

InChI=1S/C12H4Cl6O/c13-6-1-2-9(12(18)11(6)17)19-5-3-7(14)10(16)8(15)4-5/h1-4H

InChI Key

FEIDIWDEJQVIPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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